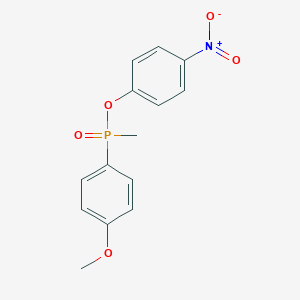
4-Nitrophenyl (4-methoxyphenyl)methylphosphinate
Description
4-Nitrophenyl (4-methoxyphenyl)methylphosphinate is an organic compound with the molecular formula C14H14NO5P It is a derivative of phosphinic acid, featuring both nitrophenyl and methoxyphenyl groups
Properties
CAS No. |
81349-01-1 |
|---|---|
Molecular Formula |
C14H14NO5P |
Molecular Weight |
307.24 g/mol |
IUPAC Name |
1-[(4-methoxyphenyl)-methylphosphoryl]oxy-4-nitrobenzene |
InChI |
InChI=1S/C14H14NO5P/c1-19-12-7-9-14(10-8-12)21(2,18)20-13-5-3-11(4-6-13)15(16)17/h3-10H,1-2H3 |
InChI Key |
SEDGVEDGMFGPHD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)P(=O)(C)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl (4-methoxyphenyl)methylphosphinate typically involves the reaction of 4-nitrophenol with 4-methoxybenzyl chloride in the presence of a phosphinic acid derivative. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for efficiency, cost-effectiveness, and safety, ensuring that the compound is produced in sufficient quantities for commercial applications.
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl (4-methoxyphenyl)methylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 4-aminophenyl (4-methoxyphenyl)methylphosphinate, while oxidation can produce phosphine oxides .
Scientific Research Applications
4-Nitrophenyl (4-methoxyphenyl)methylphosphinate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Nitrophenyl (4-methoxyphenyl)methylphosphinate involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This interaction is often mediated through the nitrophenyl and methoxyphenyl groups, which can form specific interactions with the enzyme’s active site residues .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl methylphosphonate: Similar structure but lacks the methoxyphenyl group.
Methyl 4-nitrophenyl sulfone: Contains a sulfone group instead of a phosphinate group.
Methanone, (4-nitrophenyl)phenyl-: Features a ketone group instead of a phosphinate group.
Uniqueness
4-Nitrophenyl (4-methoxyphenyl)methylphosphinate is unique due to the presence of both nitrophenyl and methoxyphenyl groups attached to the phosphinate moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


